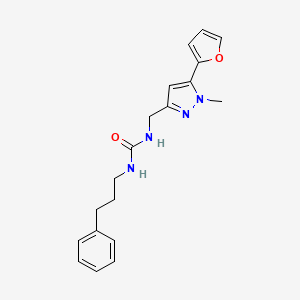

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea

Description

1-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative featuring a pyrazole-furan hybrid scaffold and a 3-phenylpropyl substituent. The compound’s structure comprises:

- Urea core: A central carbonyl group linking two nitrogen atoms.

- Pyrazole-furan moiety: A 1-methylpyrazole ring substituted at the 5-position with a furan-2-yl group, connected via a methylene bridge to the urea nitrogen.

- 3-Phenylpropyl chain: A lipophilic alkyl chain terminating in a phenyl group.

Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and versatility in targeting enzymes or receptors. This compound’s design leverages the furan’s electron-rich aromatic system and the pyrazole’s metabolic stability, while the phenylpropyl chain may enhance membrane permeability .

Properties

IUPAC Name |

1-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-23-17(18-10-6-12-25-18)13-16(22-23)14-21-19(24)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZRNQLKKNOGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NCCCC2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common route includes:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Formation of the urea linkage: This step involves the reaction of the pyrazole-furan intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furanones, hydroxylated derivatives.

Reduction: Amines, reduced pyrazole derivatives.

Substitution: Halogenated aromatic compounds, nitro derivatives.

Scientific Research Applications

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

Materials Science: Utilized in the development of novel polymers and materials with unique electronic or mechanical properties.

Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea are compared below with analogous urea derivatives (Table 1).

Table 1. Structural and Molecular Comparison of Urea Derivatives

Key Comparison Points

Heterocyclic Systems :

- The furan in the target compound (electron-rich oxygen heterocycle) contrasts with thiophene (sulfur-containing, polarizable) in and pyrazine (nitrogen-rich, planar) in . Furan may confer improved metabolic stability compared to thiophene but lower solubility due to reduced polarity .

- The pyrazole core in the target compound is shared with MK13 but differs from the triazole-pyridine system in 15a , which introduces additional hydrogen-bonding sites.

Methoxy groups in MK13 and nitro groups in 15a introduce polar functionalities that may alter binding affinities or solubility.

Synthetic Routes :

- The target compound’s synthesis likely involves condensation of a pyrazole-furan amine with a 3-phenylpropyl isocyanate, analogous to methods in (reflux with anilines in dioxane).

- Thiophene- and pyrazine-containing analogs may require specialized coupling agents due to steric or electronic challenges.

For example, trifluoromethyl groups in are common in bioactive molecules for enhanced target engagement.

Biological Activity

The compound 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea is a member of the pyrazole family, which has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.37 g/mol. The structure includes a furan ring, a pyrazole moiety, and a phenylpropyl urea group, which contribute to its biological properties.

The biological activities of pyrazole derivatives, including this compound, are often linked to their ability to interact with various molecular targets:

- Inhibition of Enzymes : Pyrazoles can inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways critical for cell proliferation and migration.

Anti-Cancer Properties

Recent studies have indicated that pyrazolyl urea derivatives exhibit significant anti-cancer properties. For instance, compounds similar to This compound have shown:

- Inhibition of Tumor Cell Migration : Research has demonstrated that certain pyrazolyl urea derivatives can inhibit the migration of neuroblastoma cells, which is crucial for cancer metastasis. In vitro studies reported that these compounds did not induce cytotoxicity in neuroblastoma cell lines but effectively inhibited their ability to form vascular-like structures, suggesting potential anti-angiogenic effects .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolyl urea derivatives have been shown to inhibit chemotaxis induced by interleukin 8 (IL-8) in neutrophils. This inhibition is significant because it suggests that such compounds could be beneficial in treating inflammatory diseases where neutrophil migration plays a pivotal role .

Research Findings and Case Studies

A notable study explored the effects of various pyrazolyl urea derivatives on human neutrophils and neuroblastoma cell lines. The findings included:

| Compound | Effect on Neutrophil Chemotaxis | Effect on Neuroblastoma Cells |

|---|---|---|

| STIRUR 13 | Inhibits IL-8 induced migration | No cytotoxicity |

| STIRUR 41 | Inhibits both IL-8 and fMLP induced migration | No cytotoxicity |

| BUR 12 | Similar effects as STIRUR 41 | No cytotoxicity |

These results suggest that while these compounds do not harm cancer cells directly, they can significantly affect the mechanisms that allow tumors to grow and spread .

Q & A

What are the most reliable synthetic routes for 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea, and how can reaction conditions be optimized to improve yield?

Answer:

Two primary methods are documented for synthesizing structurally analogous ureas:

- Method A (from ): Reacting amines with azides in anhydrous toluene under reflux (1–2 hours), followed by crystallization from EtOH–AcOH (2:1). This method emphasizes solvent selection and controlled reflux times to minimize side reactions.

- Method B (from ): Utilizing chloroform as a solvent with extended reflux (2 hours) and subsequent recrystallization. This approach may enhance purity but requires careful solvent removal to avoid decomposition.

For optimization, researchers should: - Use high-purity starting materials (e.g., 3-phenylpropylamine derivatives) to reduce byproducts.

- Monitor reaction progress via TLC or HPLC to identify ideal termination points.

- Test alternative solvents (e.g., DMF or THF) for improved solubility of intermediates.

Refer to analogous protocols in and for troubleshooting yield discrepancies caused by steric hindrance or competing nucleophilic pathways .

How can the crystal structure and electronic properties of this compound be characterized to validate its molecular configuration?

Answer:

- X-ray crystallography ( ): Use SHELX software for structure refinement. Key parameters include hydrogen bonding between the urea moiety and furan/pyrazole groups, which stabilize the crystal lattice.

- Spectroscopic methods :

- NMR (): Assign peaks for the furan (δ 6.2–7.5 ppm), pyrazole (δ 7.0–7.8 ppm), and urea NH protons (δ 8.0–9.5 ppm).

- IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1500–1550 cm⁻¹).

- Computational modeling : Perform DFT calculations to map electrostatic potentials, identifying regions prone to electrophilic/nucleophilic interactions .

What evidence exists for the biological activity of this compound, and how can structure-activity relationships (SAR) be explored?

Answer:

- Basis for activity : highlights that (3-phenylpropyl)urea derivatives exhibit inhibitory effects on enzymes like aminopeptidase N, which is implicated in tumor progression.

- SAR strategies :

- Modify the furan ring (e.g., substituents at position 5) to alter electron density and binding affinity.

- Replace the 1-methylpyrazole group with bulkier substituents to assess steric effects on target engagement.

- Use in vitro enzymatic assays (e.g., fluorescence-based inhibition studies) paired with molecular docking to correlate structural changes with activity .

How can computational methods predict the pharmacokinetic properties of this compound, such as solubility and membrane permeability?

Answer:

- Solubility : Employ Hansen solubility parameters (HSPs) and COSMO-RS models to predict solubility in polar vs. nonpolar solvents. The urea group’s hydrophilicity may counteract the furan/pyrazole hydrophobicity.

- Permeability : Use MD simulations (e.g., GROMACS) to calculate logP values and assess passive diffusion across lipid bilayers.

- ADMETox profiling : Tools like SwissADME or ADMET Predictor™ can estimate bioavailability, CYP450 interactions, and toxicity risks .

How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

Answer:

- Source identification :

- Purity discrepancies: Verify compound integrity via HPLC-MS () to rule out degradation products.

- Assay variability: Replicate studies using standardized protocols (e.g., fixed incubation times, controlled pH).

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent choice, cell line differences) contributing to data divergence.

- Cross-validation : Compare results with structurally related compounds ( ) to identify trends in bioactivity .

What strategies are recommended for improving the solubility and stability of this compound in formulation studies?

Answer:

- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility ( ).

- pH adjustment : Stabilize the urea moiety by buffering solutions at pH 6–7 to prevent hydrolysis.

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .

How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or epigenetic modulator?

Answer:

- Kinase profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases. Prioritize targets based on the pyrazole group’s resemblance to ATP-binding motifs.

- Epigenetic assays :

- HDAC inhibition: Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

- DNA methylation: Perform bisulfite sequencing on treated cell lines to assess CpG island methylation changes.

- Cellular models : Use CRISPR-edited cell lines to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.